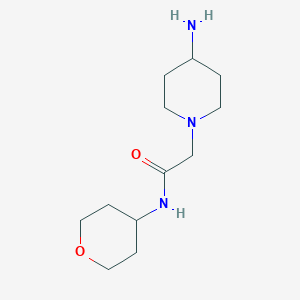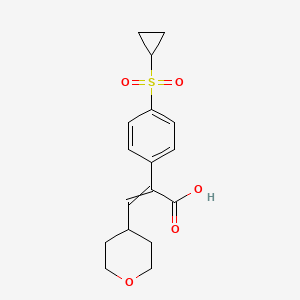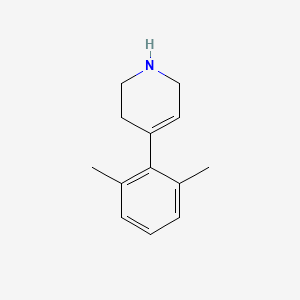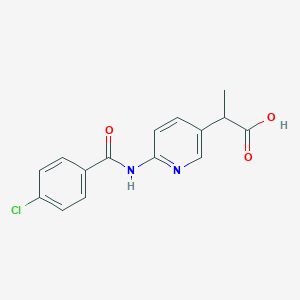
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is an organic compound that features both a phenyl and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzene and 3-methylthiophene.
Formation of Intermediate: These starting materials undergo a Friedel-Crafts acylation reaction to form an intermediate compound.
Aldehyde Formation: The intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with optimized conditions for each reaction step. Catalysts and solvents would be chosen to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetic acid.
Reduction: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving aldehydes.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde would depend on its specific application. Generally, aldehydes can act as electrophiles in various chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
2-(2-Methylphenyl)-2-(thiophen-2-yl)acetaldehyde: Lacks the methyl group on the thiophene ring.
2-(phenyl)-2-(3-methylthiophen-2-yl)acetaldehyde: Lacks the methyl group on the phenyl ring.
2-(2-Methylphenyl)-2-(thiophen-3-yl)acetaldehyde: The thiophene ring is substituted at a different position.
Uniqueness
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is unique due to the presence of both methyl groups on the phenyl and thiophene rings, which can influence its chemical reactivity and physical properties.
特性
分子式 |
C14H14OS |
|---|---|
分子量 |
230.33 g/mol |
IUPAC名 |
2-(2-methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C14H14OS/c1-10-5-3-4-6-12(10)13(9-15)14-11(2)7-8-16-14/h3-9,13H,1-2H3 |
InChIキー |
AHYLZJIJQSUJOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(C=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


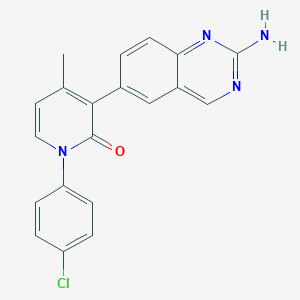

![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)
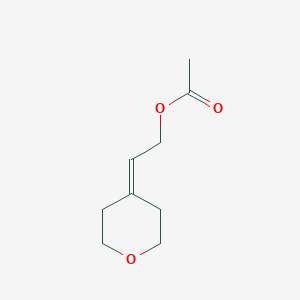

![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
